9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
The compound “9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a pyrano[2,3-d]pyrimidine-2,4-dione derivative. These derivatives have been studied for their potential as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . The compound is part of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues .
Synthesis Analysis
The synthesis of such compounds involves heating the respective thiophene-2-carboxamides in formic acid . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides . These β-keto amides can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of these compounds involves a pyrano[2,3-d]pyrimidine-2,4-dione core, with various substitutions at different positions . The structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
The formation of thiones via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems using Lawesson’s reagent and phosphorus pentasulfide as thionation agents has been studied . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides .Mechanism of Action
The mechanism of action of these compounds involves inhibiting PARP-1, which is involved in DNA repair damage . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate the DNA repair process and cell survival .
Future Directions
The future directions for these compounds could involve further optimization and testing of their inhibitory activity towards PARP-1 and their anti-proliferative activity against various cancer cell lines . Additionally, further studies could explore the structure-activity relationships of these compounds to optimize their potency and selectivity .
properties
CAS RN |
893963-88-7 |
---|---|
Product Name |
9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Molecular Formula |
C25H26FN5O2 |
Molecular Weight |
447.514 |
IUPAC Name |
9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H26FN5O2/c1-17-15-30(20-12-10-19(26)11-13-20)24-27-22-21(31(24)16-17)23(32)29(25(33)28(22)2)14-6-9-18-7-4-3-5-8-18/h3-5,7-8,10-13,17H,6,9,14-16H2,1-2H3 |
InChI Key |
IQTACWJAKCGDIT-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
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